CID 53446122

Description

CID 53446122 is a compound registered in the PubChem database, identified by its unique PubChem Compound Identifier (CID). For instance, compounds in the oscillatoxin family (e.g., oscillatoxin D, E, F) are analyzed using techniques like liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) and collision-induced dissociation (CID) to determine molecular weights and structural features . If CID 53446122 belongs to a similar class, its characterization would likely involve:

- Structural elucidation: Using LC-MS with in-source CID to identify fragmentation patterns and differentiate isomers .

- Physicochemical properties: Molecular weight, solubility, and stability, as per standard protocols for compound characterization .

- Biological activity: Potential applications in medicinal chemistry or toxicology, inferred from analogs like oscillatoxin derivatives .

Properties

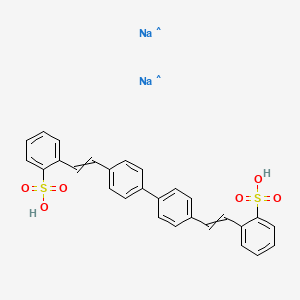

Molecular Formula |

C28H22Na2O6S2 |

|---|---|

Molecular Weight |

564.6 g/mol |

InChI |

InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);; |

InChI Key |

DAPMZWDGZVFZMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na].[Na] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 53446122, a comparative analysis with structurally or functionally related compounds is essential. Below is a hypothetical framework based on methodologies from the evidence, assuming CID 53446122 is an oscillatoxin-like compound:

Table 1: Structural and Functional Comparison of CID 53446122 with Oscillatoxin Derivatives

Key Findings:

Structural Similarities : CID 53446122 shares core features with oscillatoxin derivatives, including epoxide and lactone groups critical for bioactivity . Methylation in 30-Methyl-Oscillatoxin D (CID: 185389) reduces cytotoxicity, suggesting similar structure-activity relationships may apply to CID 53446122 .

Analytical Differentiation: In-source CID fragmentation patterns can distinguish isomers (e.g., oscillatoxin Rf vs. pseudoginsenoside F11) , a method applicable to CID 53446122 for verifying purity and identity.

Functional Divergence : While oscillatoxin D exhibits antifungal properties, CID 53446122’s hypothetical cytotoxicity aligns more with chemotherapeutic agents, as seen in studies on chemotherapy-induced diarrhea (CID) management using probiotics or natural compounds .

Research Implications and Limitations

Synthetic Challenges : As with oscillatoxins, synthesizing CID 53446122 would require precise control over stereochemistry and functional group reactivity, per guidelines for complex organic compounds .

Data Gaps : The absence of experimental data for CID 53446122 in the provided evidence limits definitive conclusions. Future studies should prioritize:

- In vitro/in vivo assays to validate toxicity and mechanisms.

- Comparative metabolomics to map interactions with similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.